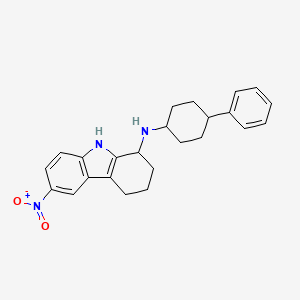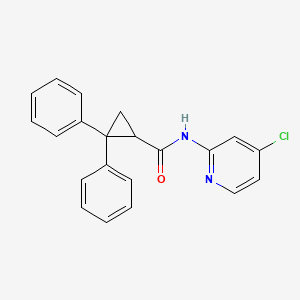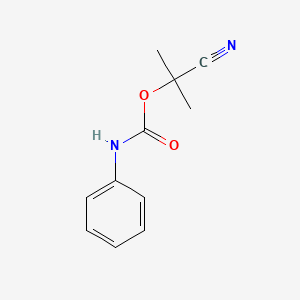![molecular formula C23H27N3O B5107331 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B5107331.png)
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline, also known as L-745,870, is a quinoline derivative that acts as a potent and selective antagonist of the dopamine D4 receptor. The compound was first synthesized in the early 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline acts as a selective antagonist of the dopamine D4 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activity of this receptor, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline is believed to modulate the activity of dopamine in these regions and thereby affect cognitive and emotional processes.
Biochemical and Physiological Effects
Studies have shown that 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline has a number of biochemical and physiological effects, including the modulation of dopamine release and turnover in the prefrontal cortex and limbic regions of the brain. The compound has also been shown to affect the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline as a research tool is its high selectivity for the dopamine D4 receptor, which allows for more precise manipulation of this receptor subtype. However, one limitation of the compound is its relatively low potency, which can make it more difficult to achieve the desired pharmacological effects in vivo.
Orientations Futures
There are several potential future directions for research on 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline, including:
1. Further investigation of the compound's potential therapeutic applications in psychiatric disorders, particularly in combination with other drugs or therapies.
2. Development of more potent and selective dopamine D4 receptor antagonists for use as research tools and potential therapeutics.
3. Investigation of the role of the dopamine D4 receptor in other physiological and pathological processes, such as addiction and reward.
4. Examination of the potential effects of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline on other neurotransmitter systems and their interactions with the dopamine system.
In conclusion, 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline is a potent and selective antagonist of the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in psychiatric disorders. The compound has a number of biochemical and physiological effects and is a valuable research tool for investigating the role of the dopamine D4 receptor in various processes. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective dopamine D4 receptor antagonists.
Méthodes De Synthèse
The synthesis of 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline involves several steps, starting with the reaction of 2,5-dimethylaniline with 2-chloroacetyl chloride to form 2-(2,5-dimethylphenyl)acetamide. This is then reacted with piperazine to form the piperazine derivative, which is subsequently reacted with 6-methoxy-4-methylquinoline to yield 2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline.
Applications De Recherche Scientifique
2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. The compound has been shown to have potent and selective antagonist activity at the dopamine D4 receptor, which is believed to play a role in the pathophysiology of these disorders.
Propriétés
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-5-6-17(2)22(13-16)25-9-11-26(12-10-25)23-14-18(3)20-15-19(27-4)7-8-21(20)24-23/h5-8,13-15H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXEKBSCDVZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC4=C(C=C(C=C4)OC)C(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N,4-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5107255.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5107258.png)

![3-{[2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidin-3-yl]carbonyl}-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B5107266.png)

![[1-(1-pyrenylmethyl)-2-piperidinyl]methanol](/img/structure/B5107288.png)
![4,4'-oxybis[N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzamide]](/img/structure/B5107295.png)
![{3-[5-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5107301.png)
![2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-bromobenzoate hydrochloride](/img/structure/B5107303.png)
![3-(4-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5107307.png)

![2-bromo-4-chloro-1-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5107329.png)
